molecular formula C16H17NO B5725745 4,4-diphenyl-2-butanone oxime

4,4-diphenyl-2-butanone oxime

Cat. No.: B5725745
M. Wt: 239.31 g/mol
InChI Key: PKXVKWDFDWUPQB-GHRIWEEISA-N
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Description

4,4-Diphenyl-2-butanone oxime is a specialized oxime derivative characterized by two phenyl groups attached to the fourth carbon of the butanone backbone. This structural configuration enhances its steric bulk and hydrophobicity, making it a candidate for applications requiring strong intermolecular interactions, such as enzyme inhibition. The compound is synthesized via bromination of 4,4-diphenyl-2-butanone followed by nucleophilic substitution with hydroxylamine to form the oxime moiety . Its crystalline structure (orthorhombic space group Pbc2) and density (1.675 g·cm⁻³) align with other stabilized oxime derivatives, as reported in crystallographic studies .

Properties

IUPAC Name

(NE)-N-(4,4-diphenylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(17-18)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXVKWDFDWUPQB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclocondensation Reactions

  • Hydrazine-based synthesis : A common method involves reacting arylhydrazines (e.g., phenylhydrazine) with α,β-unsaturated carbonyl compounds (e.g., methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate) under acidic conditions. This forms pyrazoline intermediates, which undergo oxidative aromatization to yield the target pyrazole .

  • Catalytic approaches : Copper triflate or zinc triflate catalysts enable efficient one-pot synthesis via cyclocondensation between chalcones and arylhydrazines, with yields up to 82% .

Dipolar Cycloaddition

  • 1,3-Dipolar cycloaddition : Ethyl α-diazoacetate reacts with phenylpropargyl compounds in the presence of zinc triflate, forming pyrazoles in high yields (e.g., 89%) .

  • Acetylenedicarboxylate reactions : Dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) react with hydrazide acids (e.g., furan-2-carbohydrazide) and triphenylphosphine to produce substituted pyrazoles .

Alternative Methods

  • Hydrazonoyl halide chemistry : Reactions with semicarbazide or hydrazonoyl halides under alkaline conditions yield pyrazole derivatives via cyclization .

  • Furan-2-aldehyde derivatives : Condensation with cyanoacetylhydrazine followed by heterocyclization with hydrazine or phenylhydrazine produces pyrazole derivatives .

Chemical Reactivity

The compound exhibits diverse reactivity due to its pyrazole and furan-2-carbonyl moieties.

Cycloaddition Reactions

  • [3 + 2] Cycloaddition : The compound participates in dipolar cycloadditions with 1,3-dipoles (e.g., hydrazones) to form fused heterocycles .

  • [4 + 2] Cycloaddition : Allenoylpyrazole intermediates generated via Cu(II)-catalyzed isomerization undergo enantioselective [4 + 2] cycloadditions with dienes .

Condensation and Cyclization

  • Hydrazide reactions : Reaction with hydrazine hydrate or phenylhydrazine forms pyrazole-3-carbohydrazides, which undergo further cyclization to yield 1,3,4-oxadiazoles or sulfonamides .

  • β-Keto ester reactivity : The compound’s β-keto ester functionality enables nucleophilic attacks, leading to coupling with amines or aldehydes.

Oxidation and Isomerization

  • Oxidative aromatization : Pyrazoline intermediates derived from cyclocondensation reactions are oxidized in situ to form aromatic pyrazoles .

  • Catalytic isomerization : Chiral π–Cu(II) catalysts induce isomerization of N-(3-butynoyl)pyrazoles to allenoyl derivatives, which participate in site-selective cycloadditions .

Characterization and Structural Data

Property Value/Description
Molecular Formula C₁₀H₁₀N₂O₂

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

A critical comparison involves oximes with varying substituents:

  • Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding .
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to fewer stabilizing interactions .
  • 4-Phenyl-2-butanone oxime: A mono-phenyl analogue (CAS 2550-26-7) with reduced steric bulk.
Compound Decomposition Temp. (°C) Molecular Weight (g/mol) Key Structural Features
4,4-Diphenyl-2-butanone oxime Not reported 268.33 (estimated) Two phenyl groups, oxime group
Di(1H-tetrazol-5-yl) methanone oxime 288.7 246.19 Tetrazole rings, H-bond network
4-Phenyl-2-butanone oxime N/A 163.21 (estimated) Single phenyl group

Q & A

Q. What are the recommended synthetic routes for 4,4-diphenyl-2-butanone oxime and its derivatives?

Methodological Answer: A validated synthesis pathway involves bromination of 4,4-diphenyl-2-butanone followed by nucleophilic displacement with imidazole to yield derivatives like 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone (QC-308). Key steps include:

  • Bromination : Reacting 4,4-diphenyl-2-butanone with bromine under controlled conditions to introduce a bromo group at the α-position.
  • Nucleophilic substitution : Replacing the bromo group with imidazole to form the oxime derivative.
    Critical parameters include temperature control (0–5°C for bromination) and solvent selection (e.g., THF for displacement reactions). Purity is confirmed via HPLC (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Respiratory protection : For powder handling, use NIOSH-approved P95 respirators if local exhaust ventilation is insufficient.
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers). Waste must be segregated and disposed via certified hazardous waste services .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR to identify phenyl groups and oxime protons.
  • Mass spectrometry (MS) : Determine molecular weight (e.g., 252.31 g/mol for derivatives) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures to study binding modes in enzyme complexes (e.g., hydrophobic "double-clamp" interactions in hHO-1 inhibition) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2k^k factorial design can evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)025
Solvent (Dielectric Constant)THF (7.5)DMF (37.7)
Catalyst (mol%)15

Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach reduces experimental runs while maximizing data robustness .

Q. How to resolve contradictions in stability data for this compound?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify byproducts.
  • Comparative studies : Cross-reference results with structurally similar oximes (e.g., 4-phenyl-4-(phenylimino)butan-2-one oxime) to isolate compound-specific instability factors .

Q. What molecular features of this compound enhance its enzyme inhibitory activity?

Methodological Answer:

  • Hydrophobic interactions : The two phenyl groups occupy distinct hydrophobic pockets in enzymes (e.g., hHO-1), as shown via X-ray crystallography.
  • Oxime flexibility : The oxime group allows conformational adaptability, improving binding kinetics.
  • Structure-activity relationship (SAR) : Derivatives with electron-withdrawing substituents on phenyl rings show enhanced potency (IC50_{50} values <5 µM) .

Q. How can computational modeling predict reactivity and optimize derivatives of this compound?

Methodological Answer:

  • Density functional theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., hHO-1) using software like AutoDock Vina.
  • Machine learning (ML) : Train models on existing SAR data to prioritize synthesis of high-potential derivatives. Tools like COMSOL Multiphysics integrate reaction kinetics for process optimization .

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